molecular formula C5H7NO2 B1289115 (5-Methyl-1,3-oxazol-2-yl)methanol CAS No. 888022-42-2

(5-Methyl-1,3-oxazol-2-yl)methanol

Cat. No.: B1289115
CAS No.: 888022-42-2
M. Wt: 113.11 g/mol
InChI Key: JDRBDIIAXYFTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Methyl-1,3-oxazol-2-yl)methanol” is a chemical compound with the molecular weight of 113.12 . It has a structure that includes a five-membered heterocyclic ring, oxazole, which contains one nitrogen and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C5H7NO2/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3 . This indicates that the compound contains 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It is colorless to light yellow in color .

Scientific Research Applications

5-MeO-Methylone has been studied extensively in scientific research for its potential applications in medicine. It has been shown to be a potent agonist of the serotonin-norepinephrine-dopamine reuptake transporter, and has been studied for its potential antidepressant and anxiolytic effects. It has also been studied for its potential use in the treatment of Parkinson’s disease and Alzheimer’s disease. Additionally, 5-MeO-Methylone has been studied for its potential use in the treatment of addiction, as it has been shown to reduce cravings and withdrawal symptoms associated with drug addiction.

Mechanism of Action

5-MeO-Methylone acts as a potent agonist of the serotonin-norepinephrine-dopamine reuptake transporter. This means that it binds to and activates the transporter, which is responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. By activating the transporter, 5-MeO-Methylone increases the amount of these neurotransmitters in the synaptic cleft, which can lead to increased mood, increased focus, and decreased anxiety.
Biochemical and Physiological Effects
5-MeO-Methylone has been shown to produce a range of biochemical and physiological effects. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to increased mood, focus, and decreased anxiety. It has also been shown to increase levels of the hormones adrenaline and noradrenaline, which can lead to increased energy and alertness. Additionally, 5-MeO-Methylone has been shown to increase heart rate and blood pressure, which can lead to increased physical activity.

Advantages and Limitations for Lab Experiments

The use of 5-MeO-Methylone in lab experiments has several advantages and limitations. One advantage is that it is a relatively safe and non-toxic compound, which makes it suitable for use in laboratory experiments. Additionally, its structure is similar to that of MDMA, which makes it easier to study its effects in comparison to other compounds. However, one limitation is that its effects can be unpredictable and can vary greatly depending on the individual. Additionally, it can be difficult to obtain in pure form, which can lead to inconsistent results in experiments.

Future Directions

There are several potential future directions for 5-MeO-Methylone research. One potential direction is to further investigate its potential applications in the treatment of addiction. Additionally, further research could be conducted to investigate its potential use in the treatment of Parkinson’s disease and Alzheimer’s disease. Additionally, further research could be conducted to investigate its potential use as an antidepressant and anxiolytic. Finally, further research could be conducted to investigate its potential use as a cognitive enhancer.

Synthesis Methods

5-MeO-Methylone is synthesized from the reaction of 3,4-methylenedioxyphenylacetone (MDP2P) with methylamine. The reaction is performed in two steps, first MDP2P is reacted with methylamine in an acid-catalyzed condensation reaction to form the desired product. The second step involves the addition of a strong base, such as sodium hydroxide, to the reaction mixture, which then forms the desired product. The reaction is typically performed in aqueous solution and requires a temperature of at least 50°C to be successful.

Properties

IUPAC Name

(5-methyl-1,3-oxazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRBDIIAXYFTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622313
Record name (5-Methyl-1,3-oxazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888022-42-2
Record name (5-Methyl-1,3-oxazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.